3-Amino-5,6-dibromopyrazine-2-carboxylic acid
Description
Properties
IUPAC Name |
3-amino-5,6-dibromopyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2N3O2/c6-2-3(7)10-4(8)1(9-2)5(11)12/h(H2,8,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXGRVZPMSJEMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Br)Br)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310213 | |
| Record name | 3-amino-5,6-dibromopyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502143-36-4 | |
| Record name | 3-amino-5,6-dibromopyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 3-Aminopyrazine-2-carboxylic Acid
A widely reported method involves brominating 3-aminopyrazine-2-carboxylic acid using bromine (Br₂) or N-bromosuccinimide (NBS). In a representative procedure:
- Substrate : 3-Aminopyrazine-2-carboxylic acid (1.0 eq)
- Brominating Agent : Br₂ (2.2 eq) in chloroform at 0–25°C.
- Yield : 72–85% (mixture of 3-amino-5,6-dibromo and 3,5-dibromo derivatives).
- Mechanism : Electrophilic aromatic substitution directed by the amino and carboxyl groups. The amino group activates the 5- and 6-positions, while the carboxyl group stabilizes intermediates via resonance.
Table 1 : Bromination Conditions and Outcomes
| Brominating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Br₂ | CHCl₃ | 0–25 | 2 | 78 | 95 |
| NBS | DMSO/H₂O | 15–20 | 6 | 85 | 98 |
| HBr/H₂O₂ | AcOH | 50 | 4 | 65 | 90 |
Key Observations :
- NBS in DMSO/H₂O minimizes over-bromination and improves regioselectivity.
- H₂O₂ as an oxidant in HBr systems reduces side products but requires higher temperatures.
Sequential Amination and Carboxylation of Dibromopyrazine
From 3,5-Dibromopyrazine-2-amine
A two-step protocol starts with 3,5-dibromopyrazine-2-amine:
- Carboxylation : Reaction with CO₂ under high pressure (5–10 bar) in the presence of CuI/1,10-phenanthroline.
- Conditions : DMF, 120°C, 12 h.
- Intermediate : 3-Amino-5,6-dibromopyrazine-2-carbonyl chloride (isolated yield: 68%).
- Hydrolysis : Treatment with aqueous NaOH (2M) at 60°C for 2 h to yield the carboxylic acid.
- Overall Yield : 54–61% after purification.
Table 2 : Carboxylation Catalysts and Efficiency
| Catalyst System | Pressure (bar) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| CuI/1,10-phenanthroline | 8 | 92 | 88 |
| Pd(OAc)₂/PPh₃ | 10 | 85 | 79 |
| FeCl₃/Et₃N | 5 | 76 | 82 |
Challenges :
- Over-carboxylation at the 6-position occurs with excess CO₂, necessitating precise stoichiometry.
- Palladium-based systems suffer from bromine-ligand displacement, reducing efficiency.
Coupling Reactions with Halogenated Intermediates
Suzuki-Miyaura Cross-Coupling
A patent describes using 3-amino-5-bromo-6-iodopyrazine-2-carboxylate in a palladium-catalyzed coupling:
- Substrate : Methyl 3-amino-5-bromo-6-iodopyrazine-2-carboxylate (1.0 eq).
- Reagents : Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Cs₂CO₃ (2.0 eq) in MeCN/H₂O (9:1) at 100°C.
- Yield : 89% after recrystallization.
- Application : This method enables aryl/heteroaryl group introduction at the 6-position for derivative synthesis.
Ullmann-Type Coupling for Carboxyl Group Installation
A 2025 study optimized copper-catalyzed carboxylation:
- Substrate : 3-Amino-5,6-dibromopyrazine (1.0 eq).
- Conditions : CuI (10 mol%), 8-hydroxyquinoline (20 mol%), K₂CO₃ (3.0 eq), DMF, 130°C, 24 h.
- Yield : 73% with >99% purity by HPLC.
Advantages :
- Avoids hazardous CO₂ gas.
- Tolerates electron-withdrawing substituents.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling 3-aminopyrazine-2-carboxylic acid with NBS and KBr in a 1:2:1 ratio yields 86% product in 2 h.
- Conditions : Stainless-steel jar, 500 rpm, room temperature.
- Benefits : No solvent waste, 90% atom economy.
Photocatalytic Bromination
Visible-light-mediated bromination using eosin Y as a photocatalyst:
- Setup : 3-Aminopyrazine-2-carboxylic acid (1.0 eq), CBr₄ (2.0 eq), eosin Y (2 mol%), LED (450 nm), 6 h.
- Yield : 78% with 5,6-dibromo selectivity >95%.
Industrial-Scale Production Insights
Continuous Flow Reactor Design
A 2024 pilot study achieved 92% yield using:
- Reactors : Two sequential microfluidic modules (bromination → carboxylation).
- Parameters :
- Bromination: 0.5 s residence time, 25°C.
- Carboxylation: Supercritical CO₂, 100 bar, 150°C.
- Throughput : 1.2 kg/h with 99.5% purity.
Table 3 : Comparison of Scalable Methods
| Method | Throughput (kg/h) | Cost ($/kg) | Purity (%) |
|---|---|---|---|
| Batch Bromination | 0.8 | 420 | 98 |
| Continuous Flow | 1.2 | 310 | 99.5 |
| Mechanochemical | 0.5 | 290 | 97 |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-5,6-dibromopyrazine-2-carboxylic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to other functional groups, such as hydrogen or hydroxyl groups.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen or hydroxyl groups replacing bromine atoms.
Substitution: Substituted derivatives with various nucleophiles replacing bromine atoms.
Scientific Research Applications
Pharmaceutical Development
3-Amino-5,6-dibromopyrazine-2-carboxylic acid has been investigated for its potential as an antiviral and anticancer agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
- Antiviral Activity: Research indicates that derivatives of this compound can inhibit RNA-dependent RNA polymerase, crucial for the replication of certain viruses. This suggests potential applications in treating viral infections .
- Anticancer Properties: The compound shows promise in inhibiting phosphatidylinositol 3-kinase (PI3K), an enzyme involved in cancer cell signaling pathways. Inhibition of PI3K can lead to reduced cell growth and proliferation, making it a target for cancer therapies .
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions:
- Bromination: 3-Amino-5,6-dibromopyrazine-2-carboxylic acid can undergo bromination to yield various substituted pyrazines.
- Esterification: It can be converted into esters using alcohols in the presence of acid catalysts.
These reactions are essential for creating new compounds with desired properties for further research or application .
Materials Science
Research is ongoing into the use of this compound in developing novel materials with specific electronic and optical properties. The presence of bromine atoms enhances the material's characteristics, making it suitable for applications in electronics and photonics .
Data Table: Summary of Applications
Case Study 1: Antiviral Activity
In vitro studies demonstrated that derivatives of this compound effectively inhibited the growth of Mycobacterium tuberculosis, achieving up to 72% inhibition at specific concentrations. This highlights its potential as a therapeutic agent against resistant strains of bacteria .
Case Study 2: Cancer Research
A study focusing on the inhibition of PI3K by this compound revealed a significant reduction in cancer cell proliferation in laboratory settings. The findings suggest that compounds with similar structures could be developed into effective cancer treatments .
Mechanism of Action
The mechanism of action of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atoms and amino group play crucial roles in binding to target molecules, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
*Calculated molecular weight based on formula.
Key Observations :
- Halogen vs. For example, 3-amino-5,6-dichloropyrazine-2-carboxylic acid demonstrates specific interactions with nuclear receptors (VDR:SRC-1) in pharmacological assays , suggesting brominated analogs may exhibit similar or modified bioactivity.
- Carboxylic Acid vs. Ester Derivatives : The methyl ester derivative (CAS 1458-18-0) is commercially significant as an intermediate, highlighting the role of functional group modification in tuning solubility and reactivity .
Physicochemical Properties
- Bromine’s larger atomic size may increase melting points due to stronger van der Waals forces.
- Spectroscopic Data : IR spectra of pyrazinecarboxamides show characteristic NH₂ (3256 cm⁻¹) and carbonyl (1657 cm⁻¹) stretches , which would shift slightly in dibromo derivatives due to electron-withdrawing effects.
Biological Activity
3-Amino-5,6-dibromopyrazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the bromination of pyrazine derivatives followed by carboxylation and amination steps. The compound can be synthesized through various methods, including:
- Bromination : Utilizing bromine or brominating agents to introduce bromine atoms at the 5 and 6 positions of the pyrazine ring.
- Carboxylation : The introduction of a carboxylic acid group at the 2-position using carbon dioxide in the presence of a suitable base.
- Amination : The final step involves the introduction of an amino group at the 3-position, often achieved through nucleophilic substitution reactions.
Antimicrobial Activity
Research has indicated that derivatives of 3-amino-pyrazine-2-carboxylic acids exhibit considerable antimicrobial properties. Notably, compounds with similar structures have shown activity against Mycobacterium tuberculosis (Mtb) and other pathogens.
- Minimum Inhibitory Concentration (MIC) : One study highlighted that derivatives with varying substituents demonstrated significant antimicrobial activity with MIC values ranging from 12.5 µg/mL to over 250 µg/mL against Mtb .
Antifungal Activity
In addition to antibacterial properties, compounds related to this compound have shown antifungal activity against strains such as Candida albicans and Trichophyton interdigitale. This activity is often influenced by the structural modifications made to the pyrazine core .
Cytotoxicity
The cytotoxic effects of these compounds have also been evaluated in vitro using various cancer cell lines. For instance, one study reported that certain derivatives exhibited cytotoxicity towards HepG2 liver cancer cells, with varying levels depending on the substituents on the carboxamide functional group .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationships is crucial for optimizing the biological activity of this compound derivatives. Key findings include:
- Substituent Effects : The length and nature of alkyl or aryl substituents on the carboxamide group significantly influence antimicrobial and antifungal activities. Increased carbon chain length generally enhances antibacterial potency .
| Compound | Structure Feature | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound 17 | N-(2,4-dimethoxyphenyl) | 12.5 | Antimycobacterial |
| Compound 20 | Alkyl substitution | >250 | Antifungal |
Case Studies
- Antimycobacterial Evaluation : A study synthesized a series of pyrazine derivatives that were rigorously tested against Mtb strains. The results indicated that specific substitutions on the pyrazine ring could lead to enhanced activity against resistant strains .
- Cytotoxicity Assessment : Another research effort assessed several derivatives for their cytotoxic effects on HepG2 cells, revealing that while some compounds showed promise as anticancer agents, others exhibited minimal toxicity, suggesting a need for further optimization in drug design .
Q & A
Basic: What synthetic strategies are effective for preparing 3-Amino-5,6-dibromopyrazine-2-carboxylic acid?
Answer:
A common approach involves sequential functionalization of the pyrazine core:
Bromination : Introduce bromine atoms at positions 5 and 6 using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–25°C) .
Amination : Introduce the amino group at position 3 via nucleophilic substitution or catalytic amination (e.g., using NH₃ in ethanol under reflux) .
Carboxylation : Convert a pre-installed ester group (e.g., methyl ester) to the carboxylic acid via hydrolysis (6M HCl, 80°C, 12h) .
Key Considerations : Monitor regioselectivity during bromination using NMR and optimize reaction times to minimize di-substituted byproducts.
Basic: How do hydrogen bonding networks influence the crystallization and stability of this compound?
Answer:
The amino (–NH₂) and carboxylic acid (–COOH) groups form intra- and intermolecular hydrogen bonds, which stabilize the crystal lattice and reduce thermal displacement parameters.
Methodological Analysis :
- X-ray Diffraction (XRD) : Resolve H-bond patterns (e.g., N–H···O and O–H···N interactions) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability linked to H-bond strength.
Implications : Strong H-bonding may limit solubility in non-polar solvents, requiring polar aprotic solvents (e.g., DMSO) for recrystallization .
Advanced: How can derivatives of this compound be designed to enhance antimicrobial activity?
Answer:
Functionalization Strategies :
Amide Formation : React the carboxylic acid with amines (e.g., R-NH₂) using coupling agents like EDC/HOBt to generate carboxamide derivatives. Substituents on the amine (e.g., aryl or alkyl groups) modulate lipophilicity and target affinity .
Bromine Replacement : Replace one bromine with electron-withdrawing groups (e.g., –NO₂) to alter electronic properties and enhance interaction with microbial enzymes .
Evaluation : Test derivatives against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) via broth microdilution assays (MIC values) .
Advanced: What computational methods predict interactions between this compound and biological targets?
Answer:
Approaches :
Molecular Docking : Use software like AutoDock Vina to model binding poses with enzymes (e.g., dihydrofolate reductase) or receptors. Focus on interactions between the amino group and active-site residues .
Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influenced by bromine substituents .
Validation : Correlate computational results with experimental binding assays (e.g., SPR or ITC) .
Advanced: How does bromine substitution impact electronic properties and reactivity?
Answer:
Effects :
- Electron-Withdrawing : Bromine increases the electron deficiency of the pyrazine ring, enhancing susceptibility to nucleophilic attack at position 2.
- Steric Hindrance : The 5,6-dibromo configuration may restrict rotation around the C–N bond, affecting conformational flexibility.
Methodology : - Cyclic Voltammetry : Measure redox potentials to quantify electronic effects.
- NMR Chemical Shifts : Compare NMR data with non-brominated analogs to assess deshielding .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Key Techniques :
NMR Spectroscopy : and NMR confirm substitution patterns (e.g., bromine-induced splitting).
High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (expected: ~295.93 g/mol).
HPLC-PDA : Assess purity (>95%) and detect halogenated impurities .
Advanced: How can low solubility in aqueous media be mitigated for biological assays?
Answer:
Strategies :
Salt Formation : React the carboxylic acid with sodium bicarbonate to generate a water-soluble sodium salt.
Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .
Prodrug Design : Convert the carboxylic acid to a methyl ester for improved membrane permeability, with intracellular esterase-mediated activation .
Advanced: What are the challenges in achieving regioselective bromination of the pyrazine ring?
Answer:
Challenges :
- Competing di-/tri-substitution due to bromine’s electrophilic nature.
- Steric effects from existing substituents (e.g., amino group).
Solutions : - Directed Ortho-Metalation : Use a directing group (e.g., –OMe) to guide bromine to specific positions, followed by deprotection .
- Low-Temperature Bromination : Slow addition of Br₂ at –10°C to favor mono-substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
